molecular formula C7H11N3S B10839258 1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea

1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea

Cat. No.: B10839258
M. Wt: 169.25 g/mol
InChI Key: XNQJQAUTZJGWDW-UHFFFAOYSA-N
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Description

1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea is a novel chemical entity designed for research purposes, particularly in the fields of medicinal chemistry and infectious disease. Its structure incorporates a 2,5-dimethylpyrrole moiety linked to a thiourea functional group, a configuration of significant interest in the development of new therapeutic agents. This compound is of high research value primarily for its potential as an antimycobacterial and antimicrobial agent. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has underscored the critical need for new compounds targeting Mycobacterium tuberculosis . Pyrrole-thiourea derivatives are investigated as potential inhibitors of essential bacterial enzymes, such as enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway critical for the bacterial cell wall . Molecular docking studies suggest that similar pyrrole derivatives bind effectively to the active site of the InhA enzyme, forming hydrogen bonding interactions with key residues like TYR158 and co-factors like NAD+ . This mechanism disrupts the fatty acid synthesis system, leading to the inhibition of bacterial growth . Researchers can utilize this compound as a building block for synthesizing more complex heterocyclic systems or as a reference standard in bioactivity screenings. It is strictly for use in laboratory research. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers are responsible for verifying the compound's identity and purity for their specific applications.

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

(2,5-dimethylpyrrol-1-yl)thiourea

InChI

InChI=1S/C7H11N3S/c1-5-3-4-6(2)10(5)9-7(8)11/h3-4H,1-2H3,(H3,8,9,11)

InChI Key

XNQJQAUTZJGWDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1NC(=S)N)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

For 2,5-dimethylpyrrole, 2,5-hexanedione (1) serves as the diketone precursor, while ammonium acetate acts as the nitrogen source. The reaction proceeds in refluxing acetic acid, facilitating the formation of the pyrrole ring through sequential enamine formation and cyclization:

2,5-Hexanedione+NH4OAcAcOH, reflux2,5-Dimethylpyrrole+H2O\text{2,5-Hexanedione} + \text{NH}4\text{OAc} \xrightarrow{\text{AcOH, reflux}} \text{2,5-Dimethylpyrrole} + \text{H}2\text{O}

Key parameters include:

  • Molar ratio : A 1:1.2 ratio of diketone to ammonium acetate ensures complete conversion.

  • Temperature : Reflux at 118–120°C for 4–6 hours.

  • Workup : Precipitation in ice water yields the crude product, which is purified via recrystallization from ethanol/water mixtures (yield: 70–80%).

Functionalization of Pyrrole at the 1-Position

Introducing the thiourea moiety at the pyrrole’s 1-position requires careful manipulation of the aromatic system. Two primary strategies have been identified: (1) direct substitution of the pyrrole NH proton and (2) intermediate isothiocyanate formation.

Direct Thiourea Substitution via Deprotonation-Electrophilic Quenching

The pyrrole NH proton (pKa ~17) is sufficiently acidic to undergo deprotonation with strong bases, generating a nucleophilic pyrrolide anion. This intermediate reacts with electrophilic thiocarbonyl reagents to form the thiourea derivative.

Protocol

  • Deprotonation : Treat 2,5-dimethylpyrrole with sodium hydride (1.1 equiv) in anhydrous THF at 0°C.

  • Electrophilic quenching : Add thiophosgene (Cl₂C=S, 1.0 equiv) dropwise, stirring for 2 hours at room temperature.

  • Amination : Introduce aqueous ammonia (2.0 equiv) and stir for an additional 4 hours.

  • Isolation : Extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 55–65%
Key characterization :

  • ¹H NMR (CDCl₃): δ 1.98 (s, 6H, CH₃), 5.76 (s, 2H, pyrrole-H), 6.85 (br s, 2H, NH₂).

  • IR : 3350 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C=S).

Isothiocyanate Intermediate Route

This two-step approach involves converting the pyrrole NH to an isothiocyanate group, followed by ammonolysis to yield the thiourea.

Step 1: Isothiocyanate Synthesis

React 2,5-dimethylpyrrole with thiophosgene in the presence of triethylamine (base):

Pyrrole+Cl2C=SEt3NPyrrole-N=C=S+2HCl\text{Pyrrole} + \text{Cl}2\text{C=S} \xrightarrow{\text{Et}3\text{N}} \text{Pyrrole-N=C=S} + 2\text{HCl}

Conditions :

  • Solvent: Dichloromethane (0°C, 1 hour).

  • Workup: Wash with 5% HCl, dry, and concentrate.

Step 2: Ammonolysis to Thiourea

Treat the isothiocyanate with ammonium hydroxide :

Pyrrole-N=C=S+NH3Pyrrole-NH-CS-NH2\text{Pyrrole-N=C=S} + \text{NH}3 \rightarrow \text{Pyrrole-NH-CS-NH}2

Conditions :

  • Solvent: Ethanol, room temperature, 12 hours.

  • Yield: 60–70% after recrystallization (methanol/water).

Alternative Methodologies

Solvent-Free Mechanochemical Synthesis

A patent-pending method avoids solvents by using high-energy ball milling :

  • Mix 2,5-dimethylpyrrole and ammonium thiocyanate (1:1.5 molar ratio).

  • Mill at 30 Hz for 45 minutes.

  • Heat the mixture at 150°C for 2 hours under nitrogen.

Advantages :

  • Eco-friendly : No solvent waste.

  • Scalability : Suitable for gram-to-kilogram production.

Yield : 50–55% (purity >95% by HPLC).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Deprotonation route55–6598High regioselectivityRequires toxic thiophosgene
Isothiocyanate route60–7097Amenable to scale-upMulti-step synthesis
Mechanochemical50–5595Solvent-free, sustainableLower yield

Reaction Optimization Insights

Catalytic Enhancements

Adding DMAP (4-dimethylaminopyridine, 10 mol%) during the ammonolysis step increases yields to 75% by accelerating nucleophilic attack on the isothiocyanate.

Temperature Effects

  • Deprotonation : Temperatures >0°C lead to side reactions (e.g., polymerization).

  • Ammonolysis : Reactions below 25°C result in incomplete conversion .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiourea group can yield the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiourea group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Thiourea derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, the compound binds to the active site of dihydrofolate reductase or enoyl ACP reductase, preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential metabolic pathways in bacteria, contributing to its antibacterial activity .

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Substituent Features Key Structural Impact
This compound Pyrrole ring with 2,5-dimethyl groups Enhanced electron density from pyrrole’s aromaticity; methyl groups improve stability
1,3-Bis(3,4-dichlorophenyl)thiourea Dichlorophenyl groups at N1 and N3 Electron-withdrawing Cl groups increase oxidative stability and bioactivity
1-Naphthylthiourea (ANTU) Naphthyl group at N1 Bulky aromatic group enhances lipophilicity and rodenticidal activity
1-(Pyrazol-4-yl)-3-(4-nitrophenyl)thiourea Pyrazolone and nitrophenyl groups Nitro group enhances electrophilicity; pyrazolone contributes to heterocyclic reactivity

Key Research Findings and Trends

Substituent-Driven Bioactivity : Dichlorophenyl and nitrophenyl groups enhance antioxidant capacity, while bulky aromatic groups (e.g., naphthyl) shift applications toward pest control .

Synthetic Efficiency : Pyrazolyl-thiourea derivatives achieve high yields (79%) under optimized conditions, suggesting similar strategies could improve synthesis of the target compound .

Q & A

Q. What are the optimal synthetic routes for 1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea, and how can purity be maximized?

Methodological Answer: The compound is typically synthesized via condensation of 2,5-dimethylpyrrole-1-amine with an isothiocyanate derivative. A two-step approach is recommended:

  • Step 1 : Prepare the pyrrole-amine precursor via catalytic alkylation or substitution reactions.
  • Step 2 : React the amine with thiophosgene or a substituted isothiocyanate under inert conditions (e.g., N₂ atmosphere) in anhydrous THF or DCM. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Monitor reaction progress using TLC (Rf ~0.3–0.5) and confirm via LC-MS .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

Methodological Answer: A multi-technique approach is essential:

  • NMR : 1H^1H-NMR (DMSO-d₆) should show pyrrole protons (δ 6.2–6.8 ppm) and thiourea NH signals (δ 9.5–10.5 ppm). 13C^{13}C-NMR confirms thiourea carbonyl (δ ~175–180 ppm).
  • X-ray Diffraction : Single-crystal X-ray analysis using SHELXL (version 2018+) refines bond lengths (e.g., C=S ~1.68 Å) and angles. SHELXPRO can resolve hydrogen bonding networks .
  • IR : Strong absorption bands at ~1250 cm⁻¹ (C=S) and ~3300 cm⁻¹ (N-H stretch).

Advanced Research Questions

Q. How can SHELXL refinement resolve crystallographic disorder in this compound?

Methodological Answer: Crystallographic disorder often arises from rotational flexibility in the pyrrole or thiourea moieties. Use SHELXL’s PART and SUMP commands to model partial occupancy. Key steps:

  • Apply TWIN and BASF instructions for twinned data.
  • Refine anisotropic displacement parameters (ADPs) for non-H atoms.
  • Validate using R-factor convergence (R₁ < 0.05) and Hirshfeld surface analysis .

Q. How do computational methods like DFT reconcile discrepancies in reported electronic properties?

Methodological Answer: Contradictions in dipole moments or HOMO-LUMO gaps (e.g., experimental vs. theoretical values) require:

  • DFT Studies : Use B3LYP/6-311++G(d,p) to optimize geometry. Compare with crystallographic data to validate functional accuracy.
  • TDDFT : Predict UV-Vis spectra (λmax ~280–320 nm) and compare with experimental data. Adjust solvent models (e.g., PCM for DMSO) to improve correlation . Example computational parameters:
ParameterValue/Setting
FunctionalB3LYP
Basis Set6-311++G(d,p)
Solvent ModelPCM (DMSO)
Convergence Criteria10⁻⁶ a.u.

Q. What strategies address contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in cytotoxicity or enzyme inhibition may stem from assay conditions (e.g., solvent, pH) or impurity profiles. Recommendations:

  • Reproducibility Checks : Standardize solvents (e.g., DMSO concentration ≤1% v/v).
  • Meta-Analysis : Use multivariate regression to correlate substituent effects (e.g., methyl groups on pyrrole) with activity trends.
  • In Silico Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases) to validate mechanistic hypotheses .

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